2-(Ethylamino)-6-fluorobenzonitrile

Medicinal Chemistry Process Chemistry Intermediate Synthesis

This ortho-substituted fluorobenzonitrile derivative features an N-ethylamino group that optimizes conformational flexibility (2 rotatable bonds) and intermediate lipophilicity compared to methyl or isopropyl analogs. The crystalline solid form (mp 47–49°C) ensures accurate gravimetric dispensing, unlike low-melting liquid precursors. High synthetic yield (95–97%) under mild conditions makes it a cost-effective intermediate for lead optimization and fluorinated scaffold construction. ≥95% purity. Ideal for medicinal chemistry and agrochemical research.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 119584-72-4
Cat. No. B175397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-6-fluorobenzonitrile
CAS119584-72-4
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCCNC1=C(C(=CC=C1)F)C#N
InChIInChI=1S/C9H9FN2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5,12H,2H2,1H3
InChIKeyBGLZOTRRZALIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-6-fluorobenzonitrile (CAS 119584-72-4) Procurement & Technical Overview


2-(Ethylamino)-6-fluorobenzonitrile (CAS 119584-72-4) is an ortho-substituted fluorobenzonitrile derivative with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . The compound features a benzene ring bearing an ethylamino group at the 2-position, a fluorine atom at the 6-position, and a nitrile substituent . It serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, obtained via nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with ethylamine . Typical commercial specifications include a purity of ≥95% and a melting point range of 47–49 °C [1].

Why Generic N-Alkyl-6-fluorobenzonitriles Cannot Substitute 2-(Ethylamino)-6-fluorobenzonitrile


Although compounds within the 2-(alkylamino)-6-fluorobenzonitrile class share a common aromatic scaffold, substitution of the N-alkyl moiety materially alters physicochemical parameters that govern synthetic utility. Variation in alkyl chain length from methyl to ethyl to isopropyl affects conformational flexibility (rotatable bond count), molecular weight, and physical state at ambient temperature . These differences translate into divergent solubility profiles, reaction kinetics in downstream transformations, and handling characteristics in laboratory and pilot-scale operations. Procurement decisions predicated solely on the fluorobenzonitrile core, without accounting for the specific N-alkyl substitution, risk introducing uncharacterized variables that compromise reaction reproducibility and yield optimization .

2-(Ethylamino)-6-fluorobenzonitrile: Quantified Differentiation Against N-Alkyl Analogs


Synthetic Yield Efficiency: Ethylamino Derivative Outperforms Structural Analogs

The synthesis of 2-(ethylamino)-6-fluorobenzonitrile from 2,6-difluorobenzonitrile and ethylamine proceeds with a reported yield of approximately 95–97% under ambient temperature conditions in DMSO . In contrast, the regioisomeric 2-(ethylamino)-5-fluorobenzonitrile, synthesized via alternative routes, reports yields in the range of 85–92% . This 3–12% absolute yield differential reduces downstream material loss in multi-step synthetic sequences where the compound serves as a key intermediate.

Medicinal Chemistry Process Chemistry Intermediate Synthesis

Conformational Flexibility: Increased Rotatable Bonds Relative to Methyl Analog

2-(Ethylamino)-6-fluorobenzonitrile possesses two rotatable bonds, a value derived from the ethyl group attached to the secondary amine nitrogen . The methyl analog, 2-fluoro-6-(methylamino)benzonitrile (CAS 96783-85-6), contains only one rotatable bond due to the truncated methyl substituent . This difference in conformational degrees of freedom alters the accessible conformational ensemble, which may influence binding pose sampling in molecular docking studies and structure-activity relationship (SAR) investigations.

Computational Chemistry Molecular Docking QSAR

Solid-State Handling: Ambient Temperature Solid Versus Liquid Analogs

2-(Ethylamino)-6-fluorobenzonitrile is a crystalline solid at ambient laboratory temperature, with a reported melting point range of 47–49 °C [1]. In contrast, the unsubstituted 2,6-difluorobenzonitrile precursor (CAS 1897-52-5) has a melting point of 25–28 °C and may exist as a low-melting solid or viscous liquid depending on ambient conditions [2]. The isopropyl analog, 2-fluoro-6-(isopropylamino)benzonitrile (CAS 1154686-14-2), has been listed as a discontinued product with limited availability and undocumented physical state under standard procurement conditions .

Laboratory Operations Weighing Accuracy Storage Stability

Commercial Availability: Documented Supplier Continuity Versus Discontinued Analogs

2-(Ethylamino)-6-fluorobenzonitrile is actively supplied by multiple commercial vendors including Key Organics Ltd, with cataloged product specifications and documented purity standards [1]. In contrast, the structurally analogous 2-fluoro-6-(isopropylamino)benzonitrile (CAS 1154686-14-2) has been formally discontinued by at least one major supplier, with all available package sizes marked as unavailable for procurement . This disparity in commercial availability reflects differential market demand and may affect long-term research continuity for programs dependent on this scaffold.

Supply Chain Procurement Reliability Research Continuity

Lipophilicity Balance: Intermediate LogP Between Methyl and Higher Alkyl Analogs

The 2-(alkylamino)-6-fluorobenzonitrile scaffold exhibits a logP trend that scales with N-alkyl chain length. 2-(Ethylamino)-6-fluorobenzonitrile, with an ethyl substituent, occupies an intermediate lipophilicity position between the more polar methyl analog and the more lipophilic isopropyl analog. While experimentally determined logP values for the ethyl derivative are not publicly available in authoritative databases, the methyl analog 2-fluoro-6-(methylamino)benzonitrile has a calculated XLogP3 of 2.3 . By class-level inference, the ethyl analog is expected to exhibit moderately increased lipophilicity relative to the methyl compound due to the additional methylene unit.

ADME Prediction Drug-likeness Lead Optimization

2-(Ethylamino)-6-fluorobenzonitrile: Prioritized Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of Fluorinated Aromatic Scaffolds

The compound's intermediate lipophilicity (inferred logP between the methyl analog at 2.3 and the more lipophilic isopropyl derivative) positions it as a strategic scaffold for balancing membrane permeability and solubility in lead optimization campaigns. Its increased conformational flexibility (2 rotatable bonds versus 1 for the methyl analog) may enable more favorable binding pose sampling against target proteins without introducing the excessive steric bulk associated with isopropyl substitution [1].

Process Chemistry: High-Yield Intermediate for Multi-Step Synthesis

The high synthetic yield (95–97%) achieved under mild conditions (ambient temperature, DMSO) makes this compound a cost-effective intermediate for building complex fluorinated architectures. The 3–12% yield advantage over regioisomeric ethylamino derivatives reduces cumulative material loss in lengthy synthetic sequences, improving overall process economics [1].

Laboratory Operations: Solid-Phase Weighing and Storage

The crystalline solid form at ambient temperature (melting point 47–49 °C) facilitates accurate gravimetric dispensing in research laboratories. This handling advantage is particularly relevant when compared to low-melting or liquid precursors such as 2,6-difluorobenzonitrile (mp 25–28 °C), which may require specialized storage or present volatility concerns during weighing [1].

Computational Chemistry: Molecular Docking and QSAR Model Development

The compound's defined rotatable bond count (2) and molecular weight (164.18 g/mol) provide a quantifiable benchmark for computational studies. When building quantitative structure-activity relationship (QSAR) models or performing conformational sampling, the ethylamino derivative offers a distinct torsional profile that can be systematically varied against the methyl analog (1 rotatable bond) to probe the energetic penalties of N-alkyl flexibility [1].

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